5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid
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Description
The compound “5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid” is a derivative of 1,10-Phenanthrolin-5-amine . This compound belongs to the class of organic compounds known as phenanthrolines, which are aromatic polycyclic compounds containing the phenanthroline skeleton . The skeleton is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring .
Synthesis Analysis
1,10-Phenanthrolin-5-amine, a precursor to the compound , can be used in the synthesis of bis-[1,10]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which can find applications in organic light-emitting devices .Molecular Structure Analysis
The empirical formula of 1,10-Phenanthrolin-5-amine is C12H9N3 . Its molecular weight is 195.22 . The SMILES string representation of the molecule is Nc1cc2cccnc2c3ncccc13 .Physical And Chemical Properties Analysis
The melting point of 1,10-Phenanthrolin-5-amine is 254-258 °C (lit.) . The compound is also characterized by a number of physicochemical properties such as a molar refractivity of 61.45, a TPSA of 51.8 Ų, and a log Po/w (iLOGP) of 1.29 .Safety and Hazards
properties
IUPAC Name |
5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17/h2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAHIKGGXXNSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475102 |
Source
|
Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163628-20-4 |
Source
|
Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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